Synthesis of 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid: A Comprehensive Technical Guide
Synthesis of 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid, a key intermediate in the manufacturing of the anticoagulant drug Edoxaban.[1][2] This document outlines the multi-step synthetic pathway, providing detailed experimental protocols for each key transformation. All quantitative data is summarized in structured tables for ease of comparison, and the synthetic workflow is visualized using process diagrams.
Synthetic Pathway Overview
The synthesis of the target molecule is a multi-step process that begins with a protected piperidone derivative. The core thiazolo[5,4-c]pyridine heterocyclic system is constructed and subsequently functionalized through a series of chemical transformations. The overall synthetic strategy involves thiazole ring formation, bromination, methylation of the piperidine nitrogen, cyanation of the thiazole ring, and finally, hydrolysis of the nitrile to the desired carboxylic acid.
Caption: Synthetic pathway for 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This initial step involves the formation of the thiazole ring from a suitable piperidone precursor.
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Reaction Scheme: A protected piperidone is reacted with sulfur powder and cyanamide in the presence of a secondary amine catalyst to yield the 2-aminothiazole derivative.
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Experimental Protocol: A detailed experimental protocol for this specific transformation is not readily available in the public domain literature. However, analogous reactions suggest the use of an aromatic hydrocarbon solvent such as toluene, with reaction temperatures in the range of 80-100°C for 12-24 hours. A secondary amine, like piperidine, is used as a catalyst.
Step 2: Synthesis of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
The 2-amino group on the thiazole ring is replaced with a bromine atom via a Sandmeyer-type reaction.
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Reaction Scheme: 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is treated with a brominating agent, such as copper(II) bromide and an alkyl nitrite.
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Experimental Protocol: A precise, scalable protocol is not detailed in the available literature. General procedures for similar transformations involve the slow addition of the alkyl nitrite to a mixture of the amino-thiazole and copper(II) bromide in a suitable solvent.
Step 3: Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
The nitrogen atom of the piperidine ring is methylated in this step.
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Reaction Scheme: The secondary amine of the brominated intermediate is subjected to reductive amination using formaldehyde and a reducing agent.
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Experimental Protocol: To a solution of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, formaldehyde and triacetoxysodium borohydride are added. The reaction is typically carried out at a controlled temperature, starting at 0°C and gradually warming to room temperature.
Step 4: Synthesis of 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
The bromine atom at the 2-position of the thiazole ring is displaced by a cyanide group.
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Reaction Scheme: The brominated and methylated intermediate is reacted with a metal cyanide.
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Experimental Protocol: 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is reacted with a metal cyanide, such as sodium cyanide or copper cyanide. The patent literature suggests using 1 to 3 equivalents of the metal cyanide. A combination of sodium cyanide and copper cyanide is noted as a preferred option. The reaction is typically performed in a suitable solvent.
Step 5: Synthesis of 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid
The final step is the hydrolysis of the nitrile to the carboxylic acid.
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Reaction Scheme: The 2-cyano intermediate is hydrolyzed under basic conditions.
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Experimental Protocol: 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate (500.61 mg) is mixed with ethanol (5 mL) and 4N aqueous lithium hydroxide (1.34 mL) at room temperature. The mixture is then stirred at 50°C for 7 hours. After cooling the reaction mixture with an ice-water bath, 1N HCl in ethanol (7.5 mL) is added, and the mixture is stirred for an additional 1.5 hours. The resulting precipitate is collected by filtration, washed with ethanol (2 mL), and dried under reduced pressure to yield the hydrochloride salt of the target molecule.[3]
Data Presentation
The following table summarizes the key physical and chemical properties of the target molecule and its intermediates, where available.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Not specified | C₆H₉N₃S | 155.22 | Not specified |
| 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 365996-08-3 | C₆H₇BrN₂S | 219.10 | Not specified |
| 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 143150-92-9 | C₇H₉BrN₂S | 233.13 | Not specified |
| 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Not specified | C₈H₉N₃S | 179.24 | Not specified |
| 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid HCl | 720720-96-7 | C₈H₁₁ClN₂O₂S | 234.70 | 199.0 - 203.0 |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for a single synthetic step in this process.
Caption: Generalized experimental workflow for a synthetic chemistry step.
References
- 1. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic Acid, Hydrochloride CAS 720720-96-7 [jl-pharms.com]
- 3. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]
